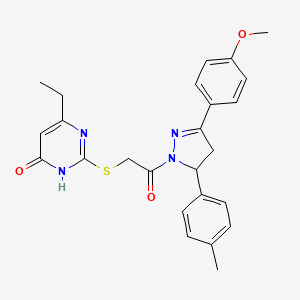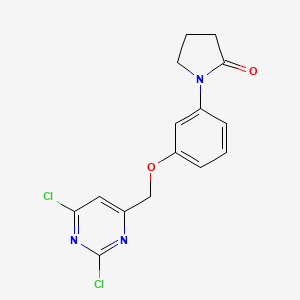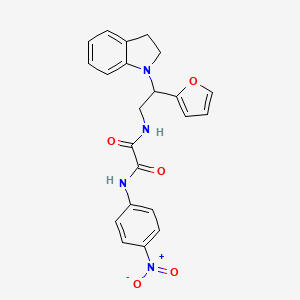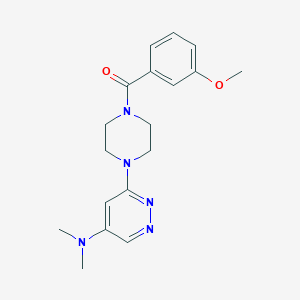![molecular formula C14H14N6O2 B2358457 N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-アミン CAS No. 899730-91-7](/img/structure/B2358457.png)
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a triazolopyrimidine moiety, making it a subject of study for its potential biological and chemical properties.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated as a potential therapeutic agent for diseases such as Alzheimer’s.
作用機序
Target of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can help to improve cognitive function in Alzheimer’s patients .
Mode of Action
The mode of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves the inhibition of cholinesterase enzymes . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter that is crucial for memory and cognition .
Biochemical Pathways
The biochemical pathways affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are primarily related to the cholinergic system . By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients .
Pharmacokinetics
It is known that sulfonamides, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract . They are metabolized in the liver and excreted through bile or feces . These properties may influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine’s action are primarily related to its inhibitory effect on cholinesterase enzymes . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can lead to improved cognitive function in Alzheimer’s patients .
Action Environment
The action, efficacy, and stability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis of the compound . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the necessary functional groups. For example, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media can yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .
Further steps involve the introduction of the triazolopyrimidine moiety. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The use of N,N-dimethylformamide as a solvent and lithium hydride as a base is common in these reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its combination of a benzodioxin ring and a triazolopyrimidine moiety. This structure imparts distinct chemical and biological properties that are not commonly found in other compounds.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-14-12(18-19-20)13(15-8-16-14)17-9-3-4-10-11(7-9)22-6-5-21-10/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTITUZKLTUOFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2358382.png)




![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2358391.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2358394.png)

